L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt
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Overview
Description
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its bis(2-chloroethyl)amino functional group, which is a hallmark of nitrogen mustards, a class of cytotoxic agents used in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.
Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.
Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the initial formation of bis(2-chloroethyl)amine.
Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:
Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.
Scientific Research Applications
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with similar DNA alkylating properties.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is unique due to its specific structure, which combines the cytotoxic bis(2-chloroethyl)amino group with the amino acid L-tyrosine, potentially offering targeted therapeutic effects .
Properties
CAS No. |
52616-30-5 |
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Molecular Formula |
C21H23Cl2N2NaO4 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
KSODCNQBMBVLAJ-FERBBOLQSA-M |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Origin of Product |
United States |
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